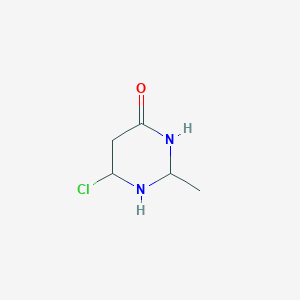
6-Chloro-2-methyl-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-1,3-diazinan-4-one is a heterocyclic organic compound that belongs to the diazinane family. This compound features a six-membered ring containing two nitrogen atoms and one chlorine atom, making it a significant molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-diaminopropane with phosgene, followed by chlorination. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents like dichloromethane or toluene can enhance the reaction efficiency. The final product is usually purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2-methyl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diazinane ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-methyl-1,3-diazine
- 6-Chloro-2-methyl-1,3-diazepane
- 6-Chloro-2-methyl-1,3-diazepin-4-one
Uniqueness
6-Chloro-2-methyl-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H9ClN2O |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H9ClN2O/c1-3-7-4(6)2-5(9)8-3/h3-4,7H,2H2,1H3,(H,8,9) |
Clave InChI |
RSOXLCCBRHYHLR-UHFFFAOYSA-N |
SMILES canónico |
CC1NC(CC(=O)N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















